molecular formula C7H4N4S B2662679 2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile CAS No. 1379278-07-5

2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile

Cat. No.: B2662679
CAS No.: 1379278-07-5
M. Wt: 176.2
InChI Key: HPSWAMKGBHMZIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of this compound. One approach involves the condensation of appropriate precursors, such as thiazole derivatives and cyano-containing compounds. Detailed synthetic routes, reaction conditions, and yields can be found in the literature .


Molecular Structure Analysis

The molecular structure of 2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile can be elucidated using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These methods provide insights into bond connectivity, functional groups, and overall geometry .

Mechanism of Action

The biological activity of 2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile remains an area of interest. It may exhibit antiviral, antimicrobial, or anticancer properties. Investigating its mode of action involves studying interactions with cellular targets, enzymatic inhibition, and potential pathways .

Properties

IUPAC Name

2-amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c8-3-4-1-2-5-6(10-4)12-7(9)11-5/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSWAMKGBHMZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1C#N)SC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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